ETHYL 3-({5-METHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPANOATE
Overview
Description
Ethyl 3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate is a complex organic compound that belongs to the class of triazinoindole derivatives.
Preparation Methods
The synthesis of ETHYL 3-({5-METHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPANOATE typically involves multiple steps. One common method starts with the reaction of indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours to form intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thio group, using reagents like alkyl halides.
Scientific Research Applications
Ethyl 3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 3-({5-METHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPANOATE involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it selectively binds to ferrous ions, which can inhibit the proliferation of cancer cells by depleting intracellular iron levels . This action can induce apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Ethyl 3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also exhibit biological activities but may differ in their specific targets and efficacy.
Indolo[2,3-b]quinoxalines: Known for their DNA intercalating properties and antiviral activities.
Ethyl 3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate stands out due to its unique combination of a triazinoindole core with a thioester group, which may confer distinct biological and chemical properties .
Properties
IUPAC Name |
ethyl 3-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-21-12(20)8-9-22-15-16-14-13(17-18-15)10-6-4-5-7-11(10)19(14)2/h4-7H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLIEQZZVZBQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC2=C(C3=CC=CC=C3N2C)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.